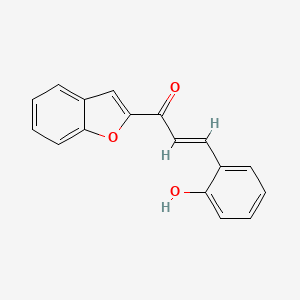
Cellaburate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of novel cellulose derivatives has been explored, such as the modification of cellulose with sodium tellurate and a chromium(III) tellurate complex to create new polymers with unique properties (Butler et al., 2016). These modifications aim to enhance the functionality and applicability of cellulose in various domains.
Molecular Structure Analysis
The molecular structures and morphologies of cellulose derivatives are analyzed using techniques such as elemental analysis, solid-state NMR, UV-vis spectroscopy, XRD, FTIR spectroscopy, and SEM-EDX. This comprehensive analysis helps to understand the structural changes and properties of cellulose after modification, contributing to the development of materials with desired characteristics (Butler et al., 2016).
Chemical Reactions and Properties
The interaction of cellulose with various chemical agents leads to the formation of derivatives with specific functional groups. These modifications can impart new chemical properties to cellulose, such as enhanced reactivity, solubility, or the ability to form complexes with metals, thereby extending the range of its applications (Butler et al., 2016).
Scientific Research Applications
Cellulases and Related Enzymes in Biotechnology
Cellulases, hemicellulases, and pectinases have demonstrated significant potential in biotechnology. These enzymes find applications in industries such as food, brewery and wine, animal feed, textile and laundry, and pulp and paper. Their demand is rapidly growing, driven by their versatile utility in different sectors (Bhat, 2000).
Single-Cell Transcriptomic Data Integration
Single-cell RNA-seq (scRNA-seq) methods have been applied successfully in various research areas, facilitating the discovery and definition of cellular phenotypes. Integrating scRNA-seq data sets across different conditions, technologies, and species can identify shared cell populations and enable comparative analysis, enhancing our understanding of cellular responses to various stimuli (Butler et al., 2018).
TraCurate: Curation and Annotation of Cell Tracking Data
TraCurate is an open-source software tool designed for curating and annotating cell tracking data from time-lapse microscopy. It supports the extraction of complete cell tracks and genealogies, which is crucial for studies requiring high-quality, long-term observations of cellular behavior (Wagner et al., 2020).
Amorphous Dispersion for Controlled Drug Release
Cellaburate, a composition of cellulose-ester and colophony, has been used to prepare films for controlled ibuprofen release. This study demonstrates the potential of cellaburate-colophony platforms in drug delivery development, particularly for poorly water-soluble drugs (Albarahmieh et al., 2020).
CellProfiler: Image Processing for Biology
CellProfiler is a software supporting the analysis of 3D image stacks, common in biomedical research. It provides a flexible, modular image analysis pipeline, aiding researchers in creating quantitative, reproducible image analysis workflows (McQuin et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Cellaburate is a reaction product of cellulose, acetic anhydride or acetic acid, and butyric acid or butyric anhydride . It contains not less than 1.0 percent and not more than 41.0 percent of acetyl (C 2 H 3 O) groups, by weight, and not less than 5.0 percent and not more than 56.0 percent of butyryl (C 4 H 7 O) groups, by weight
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Cellaburate involves the reaction of two starting materials, urea and sodium borohydride, in the presence of a catalyst.", "Starting Materials": [ "Urea", "Sodium borohydride" ], "Reaction": [ "Step 1: Dissolve 1 mole of urea in 100 mL of water.", "Step 2: Add 1 mole of sodium borohydride to the urea solution.", "Step 3: Add a catalyst, such as palladium on carbon, to the reaction mixture.", "Step 4: Heat the reaction mixture at 80-100°C for 24-48 hours.", "Step 5: Cool the reaction mixture and filter off any solids.", "Step 6: Purify the product by recrystallization or column chromatography." ] } | |
CAS RN |
9004-36-8 |
Product Name |
Cellaburate |
Molecular Formula |
N/A |
Molecular Weight |
0 |
synonyms |
cellaburate; Cellulose,acetatebutanoate; CELLULOSE ACETATE BUTYRATE; CELLULOSE ACETATE BUTYRATE POLYMER; CELLULOSE ACETOBUTYRATE; CELLULOSE ACETATE BUTYRATE, 38 WT. % BUT YRYL CONTENT, AVERAGE MN CA. 30,000; CELLULOSE ACETATE BUTYRATE, 52 WT. % BUT YRYL CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



